(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylquinolin-8-yl)prop-2-enamide
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Overview
Description
“(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylquinolin-8-yl)prop-2-enamide” is a synthetic organic compound that features a combination of a dimethoxyphenyl group and a methylquinolinyl group linked by a prop-2-enamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylquinolin-8-yl)prop-2-enamide” typically involves the following steps:
Formation of the Dimethoxyphenyl Intermediate: This can be achieved by reacting 3,4-dimethoxybenzaldehyde with an appropriate reagent to form the corresponding intermediate.
Quinoline Derivative Preparation: The 2-methylquinoline can be synthesized through a series of reactions starting from aniline derivatives.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the quinoline derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalytic processes to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the quinoline ring.
Reduction: Reduction reactions could target the double bond in the prop-2-enamide chain.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce saturated amides.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in catalytic reactions.
Organic Synthesis: It may be used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: The compound could be used in studies to probe biological pathways or as a fluorescent marker.
Medicine
Drug Development:
Industry
Materials Science: The compound might be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which “(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylquinolin-8-yl)prop-2-enamide” exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3,4-dimethoxyphenyl)-N-(quinolin-8-yl)prop-2-enamide
- (2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylquinolin-6-yl)prop-2-enamide
Uniqueness
The unique combination of the dimethoxyphenyl and methylquinolinyl groups in “(2E)-3-(3,4-dimethoxyphenyl)-N-(2-methylquinolin-8-yl)prop-2-enamide” may confer distinct chemical and biological properties compared to similar compounds. This uniqueness could be reflected in its reactivity, binding affinity, and overall stability.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(2-methylquinolin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C21H20N2O3/c1-14-7-10-16-5-4-6-17(21(16)22-14)23-20(24)12-9-15-8-11-18(25-2)19(13-15)26-3/h4-13H,1-3H3,(H,23,24)/b12-9+ |
InChI Key |
FZQXTSJXCIJQTI-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=NC2=C(C=CC=C2NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC)C=C1 |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C=CC3=CC(=C(C=C3)OC)OC)C=C1 |
Origin of Product |
United States |
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